
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide is a heterocyclic compound that contains a benzene ring fused to a pyrazine ring. The oxidation of both nitrogens in the pyrazine ring results in the formation of the 1,4-dioxide derivative. This compound is known for its diverse biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide typically involves the reaction of appropriate quinoxaline derivatives with oxidizing agents. For instance, a common method includes the reaction of 3-phenylquinoxaline-2-carbonitrile with hydrogen peroxide or other peroxides under controlled conditions to achieve the 1,4-dioxide form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the N-oxide moiety can lead to the formation of radical anions and other reduced species.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, reduced quinoxaline species, and higher oxidation state compounds .
Scientific Research Applications
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antitumoral activities, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication.
Antitumoral Activity: It induces apoptosis in cancer cells through the generation of reactive oxygen species and activation of caspase pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide can be compared with other similar compounds, such as:
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide: Similar in structure but with an amino group, exhibiting different biological activities.
3-Phenyl-2-ethylthioquinoxaline-1,4-dioxide: Contains an ethylthio group, showing variations in antimicrobial and antitumoral activities.
3-Methyl-2-quinoxalinacetyl-1,4-dioxide: A derivative with a methyl group, used in different medicinal applications.
Properties
CAS No. |
33074-70-3 |
|---|---|
Molecular Formula |
C15H9N3O2 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
4-oxido-1-oxo-3-phenylquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C15H9N3O2/c16-10-14-15(11-6-2-1-3-7-11)18(20)13-9-5-4-8-12(13)17(14)19/h1-9H |
InChI Key |
UEVRLCVBDJUNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


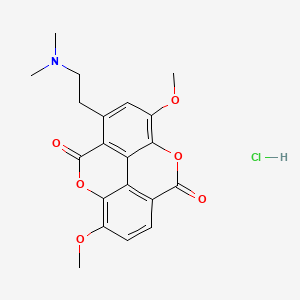
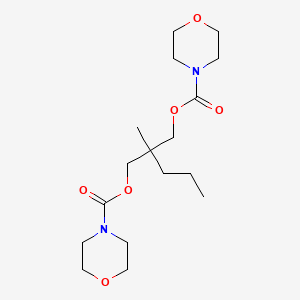
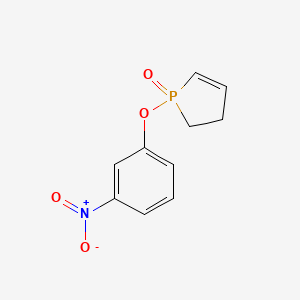
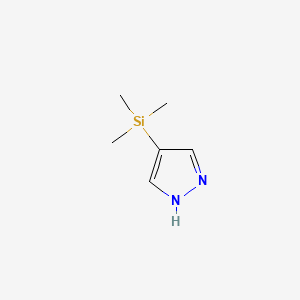



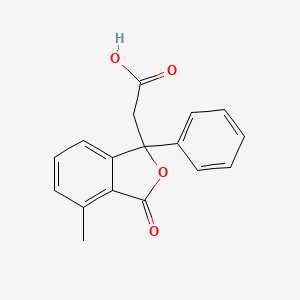

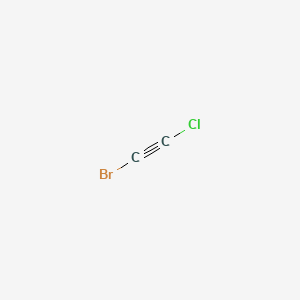

![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)


